

Application Notes and Protocols for GSK805 Administration in Mice

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: GSK805
Cat. No.: B15606167

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

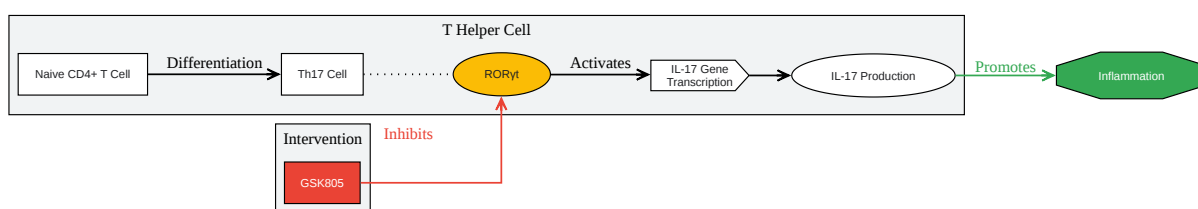
These application notes provide a comprehensive overview of the dosage and administration of **GSK805**, a potent and orally active ROR γ t (Retinoic acid receptor-related orphan receptor gamma t) inhibitor, in mouse models. The provided protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **GSK805** in various disease models.

Mechanism of Action

GSK805 is a small molecule inhibitor that specifically targets ROR γ t, a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2][3] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] By inhibiting ROR γ t, **GSK805** effectively suppresses the transcriptional activity required for Th17 cell development and subsequent IL-17 production.[1][2] This mechanism of action makes **GSK805** a promising therapeutic candidate for Th17-mediated autoimmune and inflammatory diseases.[1][3]

Signaling Pathway

The signaling pathway modulated by **GSK805** centers on the inhibition of ROR γ t, which disrupts the downstream signaling cascade leading to Th17 cell differentiation and function. In the nucleus of a potential Th17 cell, ROR γ t acts as a master regulator, binding to specific DNA regions to initiate the transcription of genes crucial for the Th17 phenotype, including the gene for IL-17A. **GSK805** interferes with this process, leading to a reduction in Th17 cell populations and their inflammatory cytokine production.



[Click to download full resolution via product page](#)

Caption: **GSK805** inhibits ROR γ t, blocking Th17 differentiation and IL-17 production.

Quantitative Data Summary

The following table summarizes the dosages and administration details of **GSK805** used in various mouse models as reported in preclinical studies.

Mouse Model	Dosage	Administration Route	Vehicle	Frequency	Study Duration	Key Findings	Reference
Experimental Autoimmune Encephalomyelitis (EAE)	10 mg/kg	Oral gavage	Not specified	Daily	Not specified	Ameliorated disease severity.	[2]
Experimental Autoimmune Encephalomyelitis (EAE)	30 mg/kg	Oral gavage	Not specified	Not specified	14 days	Inhibited Th17 cell responses in the CNS.	[2]
Citrobacter rodentium Infection	10 mg/kg	Oral gavage	DMSO in corn oil	Daily	Duration of experiment	Reduced Th17 responses.	[4]
IL10 ^{-/-} Colitis	10 mg/kg	Oral gavage	DMSO in corn oil	Daily	2 weeks	Reduced colonic inflammation.	[4]
CBir1 T cell transfer Colitis	10 mg/kg	Oral gavage	DMSO in corn oil	Daily	2 weeks	Reduced frequency of colonic Th17 cells.	[4]
Necrotizing	10 µg/g (equivalent)	Oral gavage	1% DMSO in	Daily	4 days	Alleviated	

Enterocolitis (NEC)	nt to 10 mg/kg		CMC-Na				intestinal inflammation.
Diet-Induced Obesity	5 mg/kg	Not specified	Not specified	Not specified	Not specified		Suppressed DIO and metabolic disorders.
Cholestatic Liver Disease (Bile Duct Ligation)	Not specified	Daily oral administration	Not specified	Daily	Not specified		Modulated liver inflammation. [5]

Experimental Protocols

Protocol 1: Preparation of GSK805 for Oral Gavage (Corn Oil Vehicle)

This protocol is adapted from studies using a corn oil-based vehicle.[4]

Materials:

- **GSK805** powder
- Dimethyl sulfoxide (DMSO)
- Corn oil (sterile)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of **GSK805**: Based on the desired dosage (e.g., 10 mg/kg) and the number and weight of the mice, calculate the total amount of **GSK805** needed.
- Prepare the vehicle: A common vehicle preparation involves 10% DMSO in corn oil.[6] For example, to prepare 1 mL of vehicle, mix 100 μ L of DMSO with 900 μ L of corn oil.
- Dissolve **GSK805**:
 - Weigh the calculated amount of **GSK805** and place it in a sterile microcentrifuge tube.
 - Add a small volume of DMSO to dissolve the **GSK805** completely. Vortex or sonicate briefly if necessary to aid dissolution.
 - Add the remaining volume of corn oil to reach the final desired concentration and vehicle composition.
 - Vortex the solution thoroughly to ensure a uniform suspension.
- Storage: The prepared **GSK805** solution should be stored protected from light, and fresh preparations are recommended for each experiment.

Protocol 2: Preparation of **GSK805** for Oral Gavage (CMC-Na Vehicle)

This protocol is based on studies using an aqueous-based vehicle.

Materials:

- **GSK805** powder
- Dimethyl sulfoxide (DMSO)
- Carboxymethylcellulose sodium (CMC-Na)
- Sterile water

- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Prepare the CMC-Na solution: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve.
- Dissolve **GSK805** in DMSO: Weigh the required amount of **GSK805** and dissolve it in a minimal amount of DMSO to create a concentrated stock solution.
- Prepare the final formulation: Add the **GSK805**/DMSO stock solution to the 0.5% CMC-Na solution to achieve the final desired concentration of **GSK805** and a final DMSO concentration of 1%. For example, to prepare 1 mL of dosing solution, add 10 μ L of the **GSK805**/DMSO stock to 990 μ L of the 0.5% CMC-Na solution.
- Vortex: Vortex the final solution thoroughly before administration to ensure a homogenous suspension.

Protocol 3: Oral Gavage Administration in Mice

This protocol provides a general guideline for oral gavage in mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

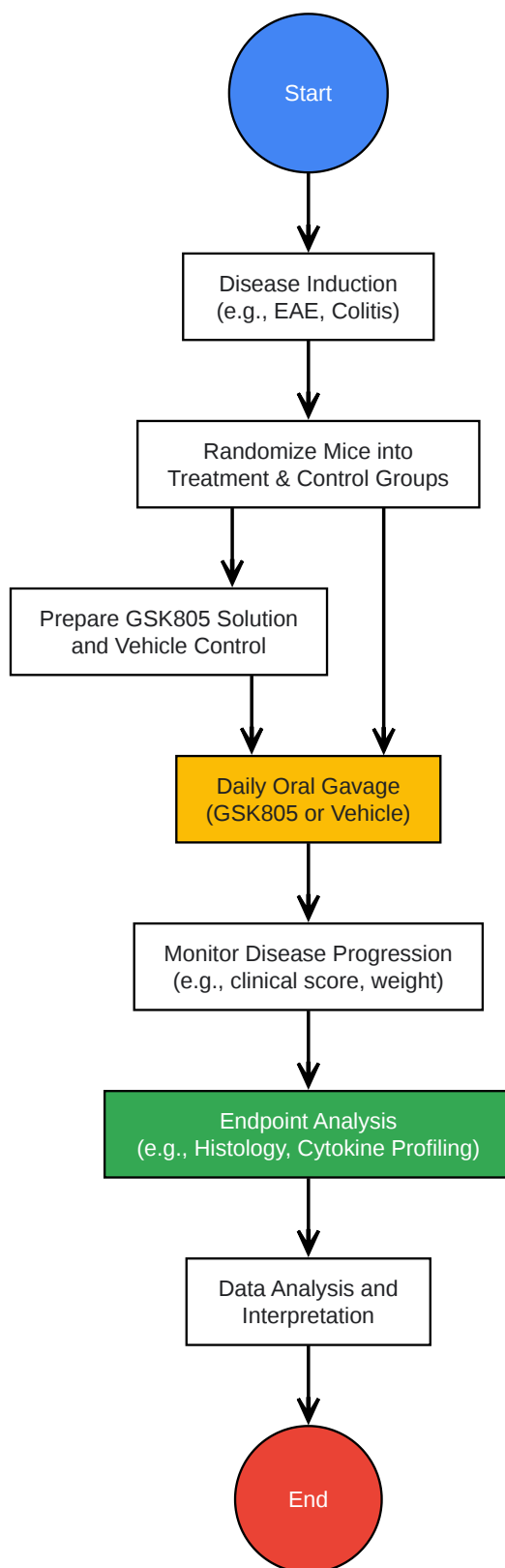
- Prepared **GSK805** solution
- Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
- 1 mL syringe
- Animal scale

Procedure:

- Animal Handling and Restraint:
 - Weigh the mouse to determine the precise volume of the **GSK805** solution to be administered. The dosing volume should typically not exceed 10 mL/kg.[7]
 - Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. Ensure the animal can breathe comfortably.
- Gavage Needle Insertion:
 - Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.
 - With the mouse held in a vertical position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
 - Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw the needle and try again.
- Administration:
 - Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the **GSK805** solution.
- Post-Administration:
 - Gently withdraw the gavage needle.
 - Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **GSK805** in a mouse model of disease.



[Click to download full resolution via product page](#)

Caption: A standard workflow for in vivo testing of **GSK805** in mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Small molecule ROR γ t antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [medchemexpress.com](https://www.medchemexpress.com/) [[medchemexpress.com](https://www.medchemexpress.com/)]
- 3. Small molecule inhibitors of ROR γ t for Th17 regulation in inflammatory and autoimmune diseases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Transient inhibition of ROR- γ t therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. GSK805 inhibits alpha-smooth muscle expression and modulates liver inflammation without impairing the well-being of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK805 Administration in Mice]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15606167/docs#application-notes-and-protocols-for-gsk805-administration-in-mice>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)